5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol
Overview
Description
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features both pyrazole and oxadiazole rings These structures are known for their versatility in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It’s known that pyrazole derivatives can affect the life cycle of parasites such asLeishmania and Plasmodium, disrupting their growth and proliferation .
Result of Action
It’s known that pyrazole derivatives can exhibit potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a ligand for metal ions, forming complexes that can influence enzymatic activities. The interaction with metal ions such as copper(II) can enhance the catalytic activity of enzymes involved in oxidation reactions . Additionally, the thiol group in this compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Furthermore, this compound can impact gene expression by interacting with transcription factors or modifying chromatin structure. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their function . For instance, it can inhibit the activity of enzymes by occupying their active sites, preventing substrate binding. Alternatively, it can activate enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in transcriptional activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound exhibits stability under certain conditions, but it can degrade over time, especially in the presence of light or heat . The degradation products may have different biochemical properties, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, such as sustained activation or inhibition of specific pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating gene expression . At high doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biochemical properties . These metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways can have downstream effects on cellular processes, such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters or amino acid transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression. Alternatively, it can localize to the mitochondria, influencing mitochondrial function and energy production. The subcellular localization of this compound can determine its specific biochemical effects and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with a suitable oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent like ethanol or tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the process is economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alkyl halides can react with the thiol group under mild conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazol-5-ol
- 5-methyl-2H-pyrazole-3-ol
- 1-methyl-2,5-dioxo-imidazolidine-4-carboxylic acid ethyl ester
Uniqueness
5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the combination of pyrazole and oxadiazole rings with a thiol group. This structure provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[(3-methylpyrazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-5-2-3-11(10-5)4-6-8-9-7(13)12-6/h2-3H,4H2,1H3,(H,9,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAOPXZRPWGIDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NNC(=S)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164381 | |
Record name | 5-[(3-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701164381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-57-5 | |
Record name | 5-[(3-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(3-Methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701164381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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